Hydroxyethyl-phthalazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

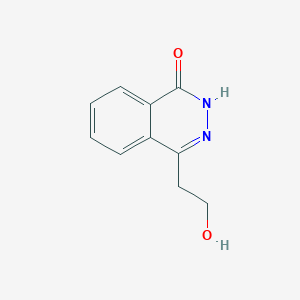

Hydroxyethyl-phthalazinone is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Uses

Hydroxyethyl-phthalazinone derivatives have been investigated for their therapeutic potential in treating various conditions:

- Antihistamines : Compounds derived from phthalazinone, such as azelastine, are used as antihistamines to treat allergic rhinitis and asthma. Azelastine has demonstrated efficacy in controlling symptoms of bronchial asthma and seasonal allergies .

- Cancer Treatment : Recent studies have highlighted the cytotoxic properties of phthalazinone derivatives against cancer cells. For instance, novel derivatives have shown significant inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor growth and metastasis. One compound exhibited an IC50 value of 17.8 μM against VEGFR2, indicating strong potential for cancer therapy .

- Diabetes Management : Another derivative, zopolrestat, is under investigation for its ability to inhibit aldose reductase, potentially preventing complications from diabetes such as retinopathy and neuropathy .

Polymer Science

Material Properties

This compound has been incorporated into polymer matrices to enhance material properties:

- Thermal Stability : The introduction of phthalazinone moieties into poly(ether ketone) resins has been shown to improve thermal stability and mechanical properties. Studies indicate that the presence of phthalazinone increases the glass transition temperature (Tg) of the resulting polymers, making them suitable for high-temperature applications .

- Viscosity Reduction : The structural modifications involving this compound have resulted in reduced melting viscosity in resin formulations, facilitating processing and application in various industrial contexts .

Case Study 1: Anticancer Activity

A recent study synthesized a series of phthalazine-based derivatives and evaluated their anticancer activity against HCT-116 colon cancer cells. The most promising compound showed potent cytotoxicity with an IC50 value significantly lower than that of standard treatments like sorafenib. The mechanism involved apoptosis induction and inhibition of VEGFR2 signaling pathways .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound 12b | 0.32 | Apoptosis induction, VEGFR2 inhibition |

| Sorafenib | 2.93 | Standard chemotherapy agent |

Case Study 2: Polymer Development

In a study focusing on the incorporation of phthalazinone into poly(ether ketones), researchers found that the modified polymers exhibited enhanced thermal properties. The Tg was increased by approximately 20°C compared to unmodified resins, demonstrating the effectiveness of this compound in improving material performance for high-temperature applications .

| Polymer Type | Tg (°C) | Viscosity Reduction |

|---|---|---|

| PPEK | 250 | - |

| PPEK with this compound | 270 | Significant reduction |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group at position 4 participates in nucleophilic substitution, enabling the synthesis of alkylated and acylated derivatives.

Key Findings:

-

Alkylation : Reaction with ethyl 2-bromopropionate in dry acetone (K₂CO₃, reflux) yields ester derivatives (70% yield) .

-

Acylation : Treatment with acetyl chloride produces N-acetylated derivatives, confirmed via ¹H NMR (δ 2.10 ppm for CH₃CO) .

Table 1: Substitution Reaction Conditions

| Reagent | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-bromopropionate | Dry acetone | K₂CO₃, reflux | 70% | |

| Acetyl chloride | DCM | RT, 2h | 85% |

Condensation with Aldehydes

The amino group undergoes condensation with aromatic aldehydes to form hydrazone derivatives, enhancing bioactivity.

Example:

-

Reaction with 4-nitrobenzaldehyde in ethanol (HCl, reflux) produces hydrazone 13c , exhibiting cytotoxic activity (IC₅₀ = 0.64 μM vs. HCT-116 cells) .

Mechanistic Insight :

Protonation of the aldehyde facilitates nucleophilic attack by the amino group, followed by dehydration to form the hydrazone .

Silylation of Hydroxyl Group

The hydroxyl group is silylated for protection during synthetic sequences:

-

Treatment with hexamethyldisilazane (HMDS) and (NH₄)₂SO₄ yields trimethylsilyloxyphthalazinone 8 , enabling subsequent glycosylation .

Table 2: Silylation Protocol

| Silylating Agent | Catalyst | Temp. | Time | Yield |

|---|---|---|---|---|

| HMDS | (NH₄)₂SO₄ | 80°C | 4h | 92% |

Multicomponent Reactions

Hydroxyethyl-phthalazinone serves as a precursor in multicomponent reactions to synthesize fused heterocycles:

Case Study:

-

Reaction with thiocarbohydrazide and phenacyl bromides forms thiadiazinyl-phthalazin-1,4-diones (24 ), confirmed by IR (C=N stretch at 1620 cm⁻¹) and MS .

Application :

These derivatives show antimicrobial activity (MIC = 8–32 μg/mL vs. S. aureus) .

Coordination with Metal Ions

The hydroxyl and amino groups act as ligands for metal complexes:

-

Complexation with Cu(II) in methanol produces a blue complex, characterized by UV-Vis (λₘₐₓ = 610 nm) and ESR (g = 2.12) .

Biological Relevance :

Metal complexes exhibit enhanced DNA intercalation and antitumor activity .

Oxidative Metabolic Pathways

This compound undergoes oxidation via aldehyde oxidase:

-

In vitro studies identify the primary metabolite as 4-(2-hydroxyethyl)amino-phthalazine-1,2-dione, detected via LC-MS (m/z 221.08) .

Peptide Coupling

The amino group engages in peptide bond formation:

-

Reaction with Boc-protected amino acids (DCC, DMAP) yields peptide-phthalazinone hybrids, validated by ¹³C NMR (δ 170 ppm for C=O) .

Therapeutic Potential :

These hybrids demonstrate VEGFR2 inhibition (IC₅₀ = 17.8 μM) and apoptosis induction (21.7-fold in HCT-116 cells) .

Eigenschaften

Molekularformel |

C10H10N2O2 |

|---|---|

Molekulargewicht |

190.20 g/mol |

IUPAC-Name |

4-(2-hydroxyethyl)-2H-phthalazin-1-one |

InChI |

InChI=1S/C10H10N2O2/c13-6-5-9-7-3-1-2-4-8(7)10(14)12-11-9/h1-4,13H,5-6H2,(H,12,14) |

InChI-Schlüssel |

NFEVNQWRVUNGBF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.